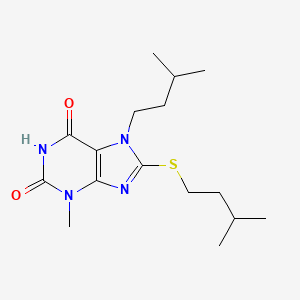

7-isopentyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-isopentyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as IPTG, is a synthetic molecule that is widely used in molecular biology research. IPTG is a potent inducer of the lac operon in Escherichia coli, which makes it a valuable tool for studying gene expression.

Scientific Research Applications

Purine Alkaloids in Marine Organisms

Research has identified new purine alkaloids with weak cytotoxicity toward human cancer cell lines from marine organisms, indicating potential therapeutic applications. These findings from the South China Sea gorgonian Subergorgia suberosa demonstrate the diverse biological activities of purine derivatives in marine ecology and their potential for drug discovery (Qi, Zhang, & Huang, 2008).

Ionisation and Methylation of Purine Diones

Studies on the ionisation and methylation reactions of purine-6,8-diones reveal insights into their chemical properties. These findings contribute to understanding the chemical behavior of purine derivatives, which could influence their applications in medicinal chemistry (Rahat, Bergmann, & Tamir, 1974).

Methylxanthines' Therapeutic Potential

Research into the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines highlights the importance of intra- and intermolecular interactions in determining biological activity. This study provides a foundation for designing drugs targeting specific receptors, leveraging the structural nuances of purine derivatives (Latosińska et al., 2014).

Purine Studies in Medicinal Chemistry

Investigations into the methylation and reduction of various purine diones have contributed to a deeper understanding of their stereochemistry and potential modifications for therapeutic uses. These studies lay the groundwork for synthesizing novel purine-based compounds with desired biological activities (Armarego & Reece, 1976).

Novel Synthesis Approaches

Innovative synthesis methods for purine diones, like the reported new synthesis of 7-methyl-8-oxoguanosine, demonstrate the continuous evolution of synthetic strategies in purine chemistry. Such advancements enable the creation of diverse purine derivatives for potential biomedical applications (Kini, Hennen, & Robins, 1987).

properties

IUPAC Name |

3-methyl-7-(3-methylbutyl)-8-(3-methylbutylsulfanyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2S/c1-10(2)6-8-20-12-13(19(5)15(22)18-14(12)21)17-16(20)23-9-7-11(3)4/h10-11H,6-9H2,1-5H3,(H,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREHYMIMBDHZPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-isopentyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2995644.png)

![3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2995649.png)

![1-[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2995654.png)